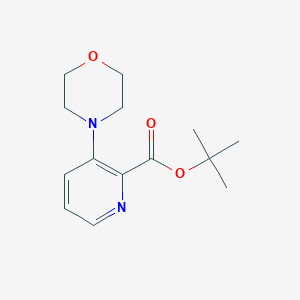

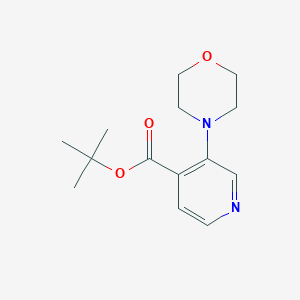

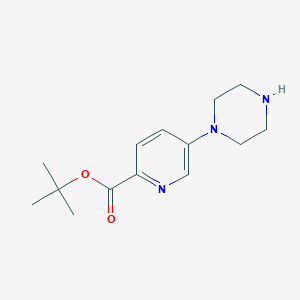

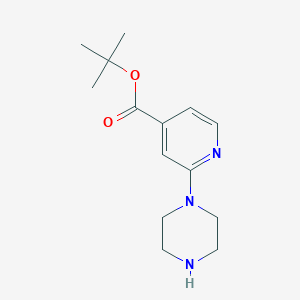

2-Piperazin-1-yl-isonicotinic acid tert-butyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

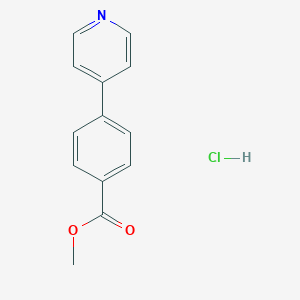

“2-Piperazin-1-yl-isonicotinic acid tert-butyl ester” is a chemical compound . It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . It is an isomer of nicotinic acid and isonicotinic acid, which have the carboxyl side chain at the 3- and 4-positions, respectively .

Applications De Recherche Scientifique

Chemical Synthesis

The compound can be used as a basic building block in chemical synthesis . It allows for rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .

Protein Degrader Library

It is amenable for linker attachment via reductive amination, making it a valuable component in the creation of a protein degrader library .

PROTAC Development

The compound is useful as a rigid linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.

Antihistamines

A derivative of the compound, 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid tert-Butyl Ester, is used in the research of antihistamines . Antihistamines are drugs that treat allergic rhinitis and other allergies.

Thalidomide-based PROTACs

The compound is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs . Thalidomide is a medication used to treat a number of cancers and skin conditions.

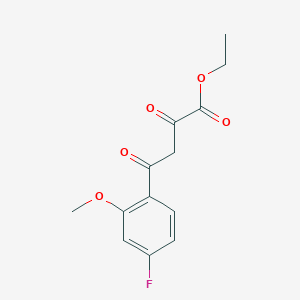

Hydromethylation Sequence

In combination with a Matteson–CH2–homologation, the compound allows for formal anti-Markovnikov alkene hydromethylation , a valuable but previously unknown transformation. This hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Mécanisme D'action

Target of Action

Similar compounds have been reported to exhibit inhibitory activities against enzymes like buche

Mode of Action

Compounds with similar structures have been reported to inhibit enzymes through mechanisms such as aza-michael addition . The compound may interact with its targets, leading to changes in their function and potentially inhibiting their activity.

Result of Action

Similar compounds have shown inhibitory activities against certain enzymes , which could lead to changes at the molecular and cellular level. More research is needed to fully understand the effects of this compound.

Propriétés

IUPAC Name |

tert-butyl 2-piperazin-1-ylpyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)11-4-5-16-12(10-11)17-8-6-15-7-9-17/h4-5,10,15H,6-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBKMRJFLRAGQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=NC=C1)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Piperazin-1-yl-isonicotinic acid tert-butyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}propanoate](/img/structure/B6298897.png)

![2-Amino-10-(oxetan-3-ylmethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6298918.png)